Dodecaborate

Overview

Description

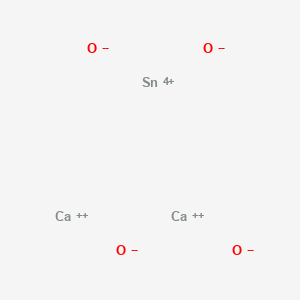

Dodecaborate is a borane with an icosahedral arrangement of 12 boron atoms, with each boron atom being attached to a hydrogen atom . Its symmetry is classified by the molecular point group I_h . It is one of many known salts of polyborane anions .

Synthesis Analysis

The existence of the dodecaborate anion was predicted by H. C. Longuet-Higgins and M. de V. Roberts in 1955 . Hawthorne and Pitochelli first made it 5 years later, by the reaction of 2-iododecaborane with triethylamine in benzene solution at 80 °C . It is more conveniently prepared in two steps from sodium borohydride . First, the borohydride is converted into a triborate anion using the etherate of boron trifluoride . Pyrolysis of the triborate gives the twelve-boron cluster as the sodium salt .Molecular Structure Analysis

The dodecaborate anion has the shape of a regular octahedron . The crystals are colorless, face-rich cubic with B–B distances of 178 pm and B–H distances of 112 pm . Each cesium ion is in contact with 12 hydrogen atoms, each at a distance of 313 pm .Chemical Reactions Analysis

Salts of the dodecaborate ion are stable in air and do not react with hot aqueous sodium hydroxide or hydrochloric acid . The anion can be electrochemically oxidised to [B 24 H 23] 3− . Salts of B 12H2− 12 undergo hydroxylation with hydrogen peroxide to give salts of [B 12 (OH) 12] 2− .Physical And Chemical Properties Analysis

The dodecaborate anion is a borane with an icosahedral arrangement of 12 boron atoms . Each boron atom is attached to a hydrogen atom . Salts of the dodecaborate ion are stable in air and do not react with hot aqueous sodium hydroxide or hydrochloric acid .Scientific Research Applications

Boron Neutron Capture Therapy (BNCT) : Dodecaborate derivatives, specifically dodeca(carboranyl)-substituted closomers, have been synthesized with potential applications in BNCT, a type of cancer therapy. These boron-rich compounds could serve as drug-delivery platforms for this therapy (Thomas & Hawthorne, 2001).

Liposome-based Drug Delivery : Dodecaborate-encapsulating liposomes, utilizing spermidinium as a counter cation, have been developed for efficient boron delivery in neutron capture therapy. These liposomes show promise for targeting and treating tumors (Tachikawa et al., 2014).

Hydrogen Storage Materials : In the context of hydrogen storage, dodecaborates, specifically B12H12, are seen as key intermediates in the hydrogen sorption cycle of metal borohydrides. This role is critical in understanding the rehydrogenation process of these materials (Yan et al., 2013).

Medicinal Chemistry : The unique chemical and physical properties of dodecaborates, particularly carboranes, are being explored for creating novel inorganic pharmaceuticals and biological probes, expanding beyond their traditional use in BNCT (Valliant et al., 2002).

Development of Boron Lipids : New dodecaborate cluster lipids have been synthesized for potential use in BNCT, highlighting their ability to form liposomes and demonstrating low toxicity in vitro, which is crucial for medical applications (Schaffran et al., 2009).

Superionic Conductivity : Research on bimetallic dodecaborate LiNaB12H12 has shown outstanding superionic conductivity, making it a potential material for energy applications, particularly in solid-state batteries and hydrogen storage materials (He et al., 2015).

Triggering Liposomal Content Release : Halogenated dodecaborates, especially dodecaiodododecaborate(2-), have been found effective in triggering the release of contents from liposomes, which could have implications in targeted drug delivery systems (Awad et al., 2015).

Radiolabeling for Diagnostics and Therapy : The chemistry of radiobromination of closo-dodecaborate has been studied for potential applications in clinical diagnostics and therapy, highlighting the versatility and utility of dodecaborates in medical applications (Tolmachev et al., 2002).

Formation of B-N Bonds : Microwave-assisted palladium-catalyzed amination of iodo-dodecaborate has been developed for forming B-N bonds, expanding the potential use of dodecaborates in materials and drugs (Al-Joumhawy et al., 2021).

Thermal Decomposition in Hydrogen Storage : The thermal decomposition of anhydrous alkali metal dodecaborates, M2B12H12, has been investigated to understand their role in hydrogen storage materials (He et al., 2015).

Safety And Hazards

Future Directions

Compounds based on the ion [B 12 H 12] 2− have been evaluated for solvent extraction of the radioactive ions 152 Eu 3+ and 241 Am 3+ . In recent years, scientists have been exploring practical applications of dodecaborate salts, such as in battery electrodes, catalysis, and sensors . A research team led by Haibo Zhang and Xiaohai Zhou at the University of Wuhan (China) have used cesium dodecaborate to prepare complex catalysts .

properties

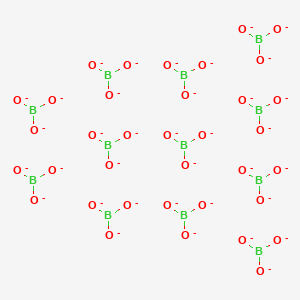

IUPAC Name |

borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12BO3/c12*2-1(3)4/q12*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBISCWBJBKUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B12O36-36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12008-75-2 (di-cesium salt) | |

| Record name | Dodecaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

705.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecaborate | |

CAS RN |

12008-78-5 | |

| Record name | Dodecaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecaborate(2-), dodecahydro-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium closo-Dodecaborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)

![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)

![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)

![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)